2-[2-(3-Phenylpropylamino)ethylamino]butan-1-ol
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Overview
Description
2-[2-(3-Phenylpropylamino)ethylamino]butan-1-ol is an organic compound with the molecular formula C14H23NO It is a secondary amine and an alcohol, characterized by the presence of both an amino group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-Phenylpropylamino)ethylamino]butan-1-ol typically involves the reaction of 3-phenylpropylamine with 2-bromoethylamine hydrobromide, followed by reduction with sodium borohydride. The reaction conditions often require a solvent such as ethanol and a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance yield and efficiency. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can further improve the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3-Phenylpropylamino)ethylamino]butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
2-[2-(3-Phenylpropylamino)ethylamino]butan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-[2-(3-Phenylpropylamino)ethylamino]butan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or bind to receptors, altering cellular signaling pathways. These interactions can lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
2-Phenylethylamine: A primary amine with a similar structure but lacking the hydroxyl group.
3-Phenylpropylamine: A primary amine with a similar structure but lacking the additional amino and hydroxyl groups.
2-Amino-1-butanol: An amino alcohol with a similar structure but lacking the phenyl group.
Uniqueness
2-[2-(3-Phenylpropylamino)ethylamino]butan-1-ol is unique due to the presence of both an amino group and a hydroxyl group, as well as the phenyl group. This combination of functional groups provides the compound with distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
627519-95-3 |
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Molecular Formula |
C15H26N2O |
Molecular Weight |
250.38 g/mol |
IUPAC Name |
2-[2-(3-phenylpropylamino)ethylamino]butan-1-ol |
InChI |
InChI=1S/C15H26N2O/c1-2-15(13-18)17-12-11-16-10-6-9-14-7-4-3-5-8-14/h3-5,7-8,15-18H,2,6,9-13H2,1H3 |
InChI Key |
BDLRWSMCSNIGMV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NCCNCCCC1=CC=CC=C1 |
Origin of Product |
United States |
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